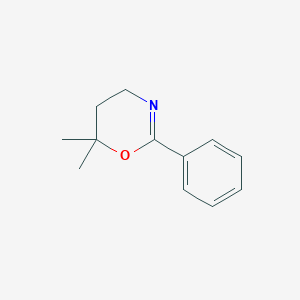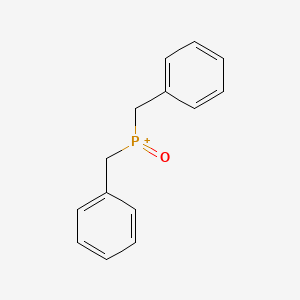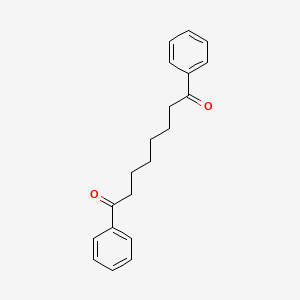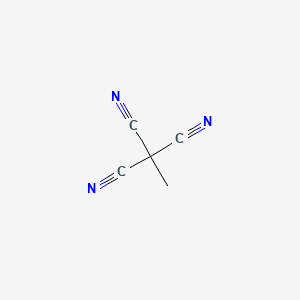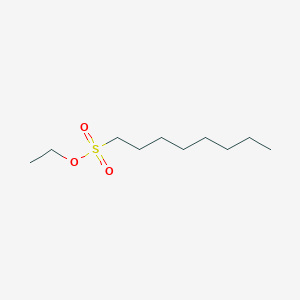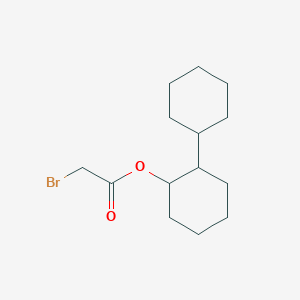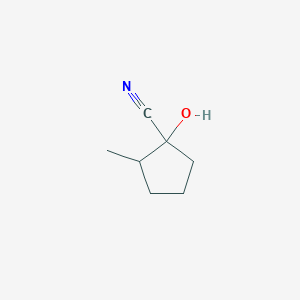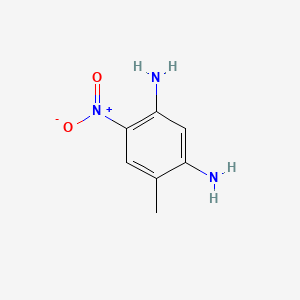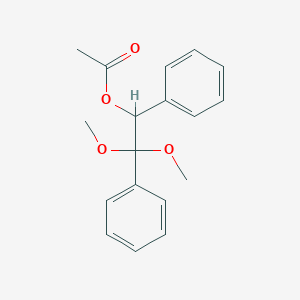
2,2-Dimethoxy-1,2-diphenylethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxy-1,2-diphenylethyl acetate is an organic compound with the molecular formula C18H20O4. It is known for its applications in various fields, including organic synthesis and industrial processes. This compound is characterized by its two methoxy groups and two phenyl groups attached to an ethyl acetate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-1,2-diphenylethyl acetate typically involves the reaction of benzaldehyde with methanol in the presence of an acid catalyst to form benzaldehyde dimethyl acetal. This intermediate is then reacted with phenylacetic acid under acidic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethoxy-1,2-diphenylethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Benzophenone derivatives or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenylacetates.
Aplicaciones Científicas De Investigación
2,2-Dimethoxy-1,2-diphenylethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethoxy-1,2-diphenylethyl acetate involves its interaction with specific molecular targets. The methoxy and phenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethoxy-2-phenylacetophenone
- 2,2-Dimethoxypropane
- 2,5-Dimethoxyphenethylamine
Uniqueness
2,2-Dimethoxy-1,2-diphenylethyl acetate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of methoxy and phenyl groups attached to an ethyl acetate backbone makes it versatile for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
6316-83-2 |
|---|---|
Fórmula molecular |
C18H20O4 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
(2,2-dimethoxy-1,2-diphenylethyl) acetate |
InChI |
InChI=1S/C18H20O4/c1-14(19)22-17(15-10-6-4-7-11-15)18(20-2,21-3)16-12-8-5-9-13-16/h4-13,17H,1-3H3 |
Clave InChI |
GZZIXSRJUBTXKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


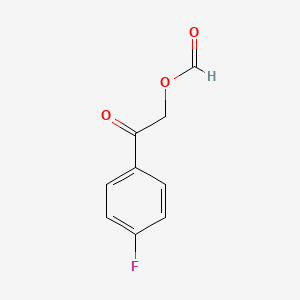
![1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea](/img/structure/B14729527.png)
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729535.png)
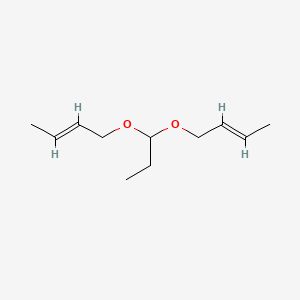
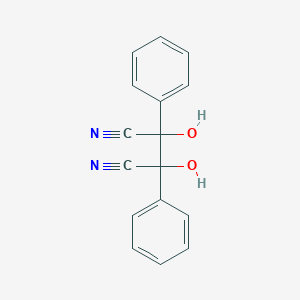
![Octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione](/img/structure/B14729555.png)
